Methyl 4-fluoro-2-isopropoxybenzoate
Description
Contextualization of Fluorinated Aromatic Esters in Organic Chemistry
Fluorinated aromatic esters represent a cornerstone of modern medicinal chemistry and materials science. The strategic incorporation of fluorine into an organic molecule can profoundly alter its physicochemical and pharmacokinetic properties. sigmaaldrich.comnih.gov Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere for a hydrogen atom, yet it can dramatically influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. pharmaffiliates.comfishersci.com
The introduction of fluorine can increase lipophilicity, which aids in the transport of a drug across biological membranes. sigmaaldrich.com Furthermore, the strength of the carbon-fluorine bond often enhances metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the compound's in vivo half-life. sigmaaldrich.com In the context of aromatic esters, fluorination can also modulate the electronic nature of the benzene (B151609) ring and the reactivity of the ester group, making these compounds versatile intermediates in a wide array of chemical transformations.
Significance of Benzoate (B1203000) Derivatives in Chemical Synthesis and Materials Science
Benzoate derivatives, the salts and esters of benzoic acid, are fundamental precursors for a vast range of organic substances. googleapis.com In chemical synthesis, they serve as readily available and stable building blocks. The aromatic ring and the ester functionality can be modified through numerous reactions to construct more intricate molecular frameworks. This versatility makes them indispensable in the pharmaceutical and agrochemical industries for creating active ingredients. globalscientificjournal.com For example, substituted benzoates are key components in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).
Beyond pharmaceuticals, benzoate derivatives have significant applications in materials science. They are used as precursors to plasticizers, which are essential additives for polymers like polyvinyl chloride (PVC). googleapis.com Certain phenyl benzoate derivatives exhibit liquid crystalline properties, making them valuable in the development of advanced display technologies and other functional materials. 001chemical.com Their general utility also extends to the food industry, where benzoic acid and its salts are employed as effective preservatives to inhibit the growth of microbes in acidic foods. chemicalbook.comaobchem.com
Overview of Research Trajectories for Methyl 4-fluoro-2-isopropoxybenzoate and Related Architectures
While dedicated research focusing solely on this compound is not prevalent in publicly accessible literature, its structural significance can be inferred from the well-documented applications of its close analogs. The specific substitution pattern—a fluorine atom at the 4-position and an alkoxy group at the 2-position—is a recurring motif in high-value pharmaceutical intermediates.
For instance, the structurally related compound, Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate, is a crucial intermediate in the synthesis of Venetoclax, a potent BCL-2 inhibitor used in cancer therapy. google.commatrixscientific.com Another related benzoic acid derivative, 4-fluoro-2-methylbenzonitrile, serves as a key intermediate for Trelagliptin, a drug used to treat type 2 diabetes. sigmaaldrich.com
These examples strongly suggest that the research trajectory for this compound is that of a specialized building block for the synthesis of complex, biologically active target molecules. The 4-fluoro substituent is likely incorporated to enhance metabolic stability or binding affinity, while the 2-isopropoxy group provides a specific steric and electronic profile, potentially orienting the molecule for optimal interaction with a biological target or serving as a handle for subsequent chemical modifications. Its utility lies not as an end-product but as a precisely designed component for constructing the next generation of pharmaceuticals or agrochemicals.
Chemical and Physical Data
Detailed experimental data for this compound is not widely available in peer-reviewed literature, which is common for specialized synthetic intermediates. However, its basic chemical identifiers can be established.
Table 1: Properties of this compound Data for this specific compound is based on chemical structure calculations and supplier information for its parent acid, as direct experimental values are not widely published.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₃FO₃ |
| Molecular Weight | 212.22 g/mol |
| Parent Acid CAS | 1369833-85-1 (for 4-Fluoro-2-isopropoxybenzoic acid) |
To provide context, the following interactive table compares the known physical properties of closely related and more widely studied fluorinated benzoate esters.
Table 2: Comparative Properties of Related Fluorinated Benzoate Esters This table contains data for structurally similar compounds to provide a comparative reference.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Boiling Point | Density (at 25°C) |
| Methyl 4-fluorobenzoate | 403-33-8 | C₈H₇FO₂ | 154.14 g/mol | 90-92 °C / 20 mmHg sigmaaldrich.com | 1.192 g/mL sigmaaldrich.com |
| Methyl 4-fluoro-2-methylbenzoate | 174403-69-1 | C₉H₉FO₂ | 168.16 g/mol | Not Available | Not Available |
| Methyl 4-fluoro-3-nitrobenzoate | 329-59-9 | C₈H₆FNO₄ | 199.14 g/mol | 109 °C / 1 mmHg fishersci.com | Not Available |
Strategies for Aromatic Fluorination in Precursor Synthesis
The incorporation of a fluorine atom onto the aromatic core is a critical step in the synthesis of the precursor acid, 4-fluoro-2-isopropoxybenzoic acid. The timing of this step is crucial; fluorination can be performed on an early-stage precursor or a more functionalized intermediate. The primary methods for aromatic fluorination fall into two categories: electrophilic and nucleophilic pathways.
Electrophilic Fluorination Approaches
Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). wikipedia.org This approach is often used when the aromatic ring is activated by electron-donating groups, which direct the incoming electrophile to the ortho and para positions. For a precursor like 2-isopropoxybenzoic acid, the isopropoxy group is an activating, ortho-para directing group.
Common electrophilic fluorinating reagents include N-F compounds, which are generally safer and easier to handle than elemental fluorine. wikipedia.org Agents like Selectfluor (F-TEDA-BF4), N-Fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS) are widely used. wikipedia.org The reaction mechanism is thought to proceed via an SN2 or a single-electron transfer (SET) pathway, although the exact mechanism can be substrate-dependent. wikipedia.org
The choice of reagent and reaction conditions is critical to control regioselectivity and maximize yield. The isopropoxy and carboxylic acid groups on the precursor will influence the position of fluorination.
Table 1: Common Electrophilic Fluorinating Agents
| Reagent Name | Abbreviation | Common Applications |
|---|---|---|
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Fluorination of electron-rich aromatics, enolates, and carbanions. beilstein-journals.org |
| N-Fluorobenzenesulfonimide | NFSI | Fluorination of a wide range of nucleophiles, including aromatics and stereoselective applications. wikipedia.org |
Nucleophilic Aromatic Substitution (SNAr) Pathways for Fluorine Incorporation
Nucleophilic aromatic substitution (SNAr) provides an alternative route for introducing fluorine. This reaction requires an aromatic ring that is activated by at least one strong electron-withdrawing group (such as a nitro group) positioned ortho or para to a suitable leaving group (e.g., Cl, Br, NO₂). youtube.com The incoming nucleophile, in this case, a fluoride (B91410) ion source, attacks the carbon bearing the leaving group, proceeding through a negatively charged intermediate known as a Meisenheimer complex. youtube.com
For the synthesis of a precursor to this compound, one could envision a starting material like methyl 2-hydroxy-4-nitrobenzoate. The nitro group would activate the ring for SNAr, allowing a fluoride source (e.g., potassium fluoride) to displace the nitro group. A subsequent etherification of the hydroxyl group would lead to the desired isopropoxy functionality. A key feature of SNAr is that fluoride is often the best leaving group among the halogens due to the high polarization of the C-F bond, which makes the carbon highly electrophilic for the initial nucleophilic attack. youtube.com
Esterification Protocols for Methyl Benzoate Formation
Once the precursor, 4-fluoro-2-isopropoxybenzoic acid, is obtained, the final step is the formation of the methyl ester. This can be accomplished through several well-established methods.
Direct Esterification Techniques
Direct esterification, most notably the Fischer esterification, is a common and straightforward method. researchgate.net This acid-catalyzed reaction involves treating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.net The reaction is an equilibrium process, and to drive it towards the product, an excess of methanol (B129727) is typically used, or water is removed as it is formed. researchgate.net For example, a similar compound, 4-fluoro-3-nitro-benzoic acid, was converted to its methyl ester in 90% yield by refluxing in methanol with concentrated sulfuric acid for 3 hours.
Transesterification Methodologies
Transesterification is a process where the alkyl group of an ester is exchanged with the alkyl group of an alcohol. edu.krd While less direct for this specific synthesis, if a different ester of 4-fluoro-2-isopropoxybenzoic acid were available (e.g., an ethyl ester), it could be converted to the methyl ester by reacting it with methanol in the presence of an acid or base catalyst. researchgate.net Catalysts for transesterification can vary widely, from simple acids and bases to more complex organometallic compounds like tetrabutyl titanate or zinc compounds. acs.orggoogle.com The reaction is driven to completion by using a large excess of methanol. researchgate.net
Catalytic Approaches in Ester Synthesis
Beyond traditional mineral acids, a variety of other catalysts can be employed for esterification to improve yields, reduce reaction times, or simplify workup procedures. Solid acid catalysts, such as phosphoric acid-modified Montmorillonite K10 clay, have been shown to be effective for the esterification of substituted benzoic acids under solvent-free conditions. ijstr.orgepa.gov Another approach involves using N-bromosuccinimide (NBS) as a metal-free catalyst, which has demonstrated high efficiency for the esterification of substituted benzoic acids with methanol at moderate temperatures (e.g., 70 °C). nih.gov Microwave-assisted organic synthesis (MAOS) in a sealed vessel can also accelerate the reaction, although for equilibrium-driven processes like esterification, care must be taken to manage the reaction conditions to favor product formation. researchgate.net
Table 2: Comparison of Esterification Catalyst Types
| Catalyst Type | Example(s) | Advantages | Typical Conditions |
|---|---|---|---|
| Mineral Acid | H₂SO₄, HCl | Inexpensive, widely available | Reflux in excess methanol |
| Solid Acid | Modified Montmorillonite K10 | Reusable, environmentally friendly, solvent-free options ijstr.orgepa.gov | Reflux temperature, solvent-free ijstr.org |
| Halogen-based | N-bromosuccinimide (NBS) | Metal-free, mild conditions, simple procedure nih.gov | 70 °C in methanol nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13FO3 |
|---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
methyl 4-fluoro-2-propan-2-yloxybenzoate |
InChI |
InChI=1S/C11H13FO3/c1-7(2)15-10-6-8(12)4-5-9(10)11(13)14-3/h4-7H,1-3H3 |
InChI Key |
CXZICMLOMGWLRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)F)C(=O)OC |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 4 Fluoro 2 Isopropoxybenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. By analyzing the chemical shifts, signal multiplicities, and coupling constants, one can deduce the precise arrangement of atoms within a molecule. For Methyl 4-fluoro-2-isopropoxybenzoate, a multi-faceted NMR approach involving ¹H, ¹³C, ¹⁹F, and two-dimensional experiments is required for a complete structural assignment.
Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The analysis of the ¹H NMR spectrum of this compound involves identifying distinct signals for the aromatic protons, the isopropoxy group protons, and the methyl ester protons. Each signal's chemical shift (δ) is influenced by its local electronic environment, and its splitting pattern (multiplicity) reveals the number of neighboring protons.
The aromatic region is expected to show three distinct signals corresponding to the protons at the C-3, C-5, and C-6 positions of the benzene (B151609) ring. The isopropoxy group should exhibit a characteristic septet for the methine proton and a doublet for the two equivalent methyl groups. The methyl ester group will appear as a sharp singlet.
Table 1: Predicted ¹H NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| Ar-H6 | ~7.8 | Doublet of doublets (dd) | ³J(H6-H5) ≈ 8.5 Hz, ⁴J(H6-F4) ≈ 2.5 Hz |
| Ar-H5 | ~6.7 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 8.5 Hz, ⁴J(H5-H3) ≈ 2.0 Hz |
| Ar-H3 | ~6.6 | Doublet of doublets (dd) | ³J(H3-F4) ≈ 9.0 Hz, ⁴J(H3-H5) ≈ 2.0 Hz |
| -OCH(CH₃)₂ | ~4.6 | Septet (sept) | ³J ≈ 6.0 Hz |
| -COOCH₃ | ~3.8 | Singlet (s) | N/A |
| -OCH(CH₃)₂ | ~1.3 | Doublet (d) | ³J ≈ 6.0 Hz |
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Due to the presence of a fluorine atom, the signals for the carbon atoms in the benzene ring will exhibit splitting due to C-F coupling, which is invaluable for assignment. The spectrum is expected to show 11 distinct signals, corresponding to each unique carbon atom in the structure.
Key signals include the carbonyl carbon of the ester group at the low-field end of the spectrum, six distinct aromatic carbon signals (several of which will be doublets due to C-F coupling), and the carbons of the isopropoxy and methoxy (B1213986) groups.
Table 2: Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
|---|---|---|
| C=O | ~165 | - |
| C4 | ~164 | ¹J(C4-F) ≈ 250 Hz |
| C2 | ~159 | ²J(C2-F) ≈ 12 Hz |
| C6 | ~132 | ³J(C6-F) ≈ 10 Hz |
| C1 | ~118 | ²J(C1-F) ≈ 23 Hz |
| C5 | ~108 | ³J(C5-F) ≈ 8 Hz |
| C3 | ~101 | ²J(C3-F) ≈ 25 Hz |
| -OCH(CH₃)₂ | ~72 | - |
| -COOCH₃ | ~52 | - |
| -OCH(CH₃)₂ | ~22 | - |
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides a clear window into the fluorine environment within the molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The multiplicity of this signal will be a result of coupling to the adjacent aromatic protons, specifically H-3 and H-5. This would likely appear as a doublet of doublets, confirming the ortho and meta relationships to these protons. The chemical shift of the fluorine signal provides additional confirmation of the electronic environment of the aromatic ring.
Two-dimensional (2D) NMR experiments are critical for assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this molecule, key COSY correlations would be observed between the coupled aromatic protons (H-5 with H-6 and H-3) and within the isopropoxy group (the methine proton with the methyl protons). youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond C-H correlation). youtube.com It allows for the unambiguous assignment of each protonated carbon by correlating the signals from the ¹H and ¹³C spectra. For instance, the aromatic proton at ~7.8 ppm would show a correlation to the aromatic carbon at ~132 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over two or three bonds). youtube.com HMBC is instrumental in connecting the different fragments of the molecule. For example, correlations would be expected from the methoxy protons (-OCH₃) to the carbonyl carbon and the C-1 aromatic carbon. Similarly, the methine proton of the isopropoxy group would show a correlation to the C-2 aromatic carbon, confirming the position of this substituent.
Table 3: Predicted Key 2D NMR Correlations
| Technique | Correlating Protons | Correlating Nucleus |
|---|---|---|
| COSY | Ar-H5 | Ar-H6, Ar-H3 |
| COSY | -OCH(CH₃)₂ | -OCH(CH₃)₂ |
| HSQC | All protons | Directly attached carbons |
| HMBC | -COOCH₃ | C=O, C1 |
| HMBC | -OCH(CH₃)₂ | C2, -OCH(CH₃)₂ |
| HMBC | Ar-H6 | C=O, C2, C4 |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula. The calculated exact mass for the molecular formula of this compound, C₁₁H₁₃FO₃, is 212.08487 Da. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide unequivocal confirmation of the compound's elemental composition.
Under electron ionization (EI) conditions, the molecular ion would undergo predictable fragmentation, providing further structural evidence. Key fragmentation pathways would include the loss of the methoxy radical (•OCH₃, 31 Da) and the isopropoxy radical (•OCH(CH₃)₂, 59 Da). The formation of a stable acylium ion by cleavage of the ester group is also a highly probable event.
Table 4: Predicted HRMS Fragmentation Data
| Predicted Fragment Ion | Formula | Calculated m/z | Neutral Loss |
|---|---|---|---|
| [M]⁺ | [C₁₁H₁₃FO₃]⁺ | 212.0849 | - |
| [M - •OCH₃]⁺ | [C₁₀H₁₀FO₂]⁺ | 181.0665 | •OCH₃ |
| [M - •OCH(CH₃)₂]⁺ | [C₈H₆FO]⁺ | 137.0403 | •OCH(CH₃)₂ |
| [FC₆H₃(OiPr)CO]⁺ | [C₁₀H₁₀FO₂]⁺ | 181.0665 | •OCH₃ |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds. In the analysis of this compound, GC provides a measure of the compound's purity and retention time, while MS aids in its structural confirmation through fragmentation analysis.
Upon injection into the GC system, the compound is vaporized and separated on a chromatographic column. The retention time is a characteristic property under specific experimental conditions. Following elution from the GC column, the separated analyte enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its fragmentation pattern are analyzed to provide a unique mass spectrum.
The expected fragmentation of this compound would likely proceed through characteristic pathways for aromatic esters and ethers. Key fragmentation events would include the loss of the methoxy group (-OCH3), the isopropoxy group (-OCH(CH3)2), and potentially the entire ester group (-COOCH3). The presence of the fluorine atom on the benzene ring would also influence the fragmentation pattern, leading to characteristic isotopic distributions in the fragment ions.
Table 1: Predicted GC-MS Fragmentation Data for this compound
| Fragment Ion | Predicted m/z | Structure/Identity |
|---|---|---|
| [M]+• | 212 | Molecular Ion |
| [M - •OCH3]+ | 181 | Loss of methoxy radical |
| [M - •CH(CH3)2]+ | 169 | Loss of isopropyl radical |
| [M - •OCH(CH3)2]+ | 153 | Loss of isopropoxy radical |
| [C7H4FO2]+ | 139 | Loss of isopropoxy and methyl radicals |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For less volatile compounds or for achieving higher sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an invaluable tool. In this technique, the compound is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. Soft ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically employed, which often result in a prominent molecular ion peak with minimal fragmentation.
Tandem mass spectrometry (MS/MS) provides further structural information by selecting the molecular ion (or a specific precursor ion) and subjecting it to collision-induced dissociation (CID). The resulting product ions are then analyzed. This process helps to confirm the connectivity of the molecule. For this compound, the protonated molecule [M+H]+ would be the likely precursor ion in positive ion mode.
Table 2: Predicted LC-MS/MS Fragmentation Data for this compound ([M+H]+ Precursor Ion)
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss |
|---|---|---|
| 213 | 171 | C3H6 (Propene) |
| 213 | 153 | C3H7OH (Isopropanol) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the ester, ether, and aromatic functionalities.
The most prominent peak would likely be the C=O stretch of the ester group, appearing in the region of 1720-1740 cm-1. The C-O stretching vibrations of the ester and ether linkages would also be present, typically in the 1000-1300 cm-1 range. Aromatic C-H stretching vibrations are expected just above 3000 cm-1, while the C=C stretching vibrations of the benzene ring would appear in the 1450-1600 cm-1 region. The presence of the C-F bond would be indicated by a strong absorption band in the 1000-1400 cm-1 region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3050-3150 |
| Aliphatic C-H | Stretch | 2850-3000 |
| Ester C=O | Stretch | 1720-1740 |
| Aromatic C=C | Stretch | 1450-1600 |
| C-O (Ester) | Stretch | 1200-1300 |
| C-O (Ether) | Stretch | 1050-1150 |
Elemental Analysis for Empirical Formula Validation
Elemental analysis provides the percentage composition of elements within a compound, which is crucial for validating its empirical and molecular formula. For this compound, with a molecular formula of C11H13FO3, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, fluorine, and oxygen.
The experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the purity and assigned formula of the synthesized compound.
Table 4: Elemental Analysis Data for this compound (C₁₁H₁₃FO₃)
| Element | Theoretical (%) | Experimental (%) |
|---|---|---|
| Carbon (C) | 62.26 | (To be determined) |
| Hydrogen (H) | 6.18 | (To be determined) |
| Fluorine (F) | 8.95 | (To be determined) |
X-ray Crystallography for Solid-State Structure Determination (If Applicable)
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.organton-paar.com This technique is applicable if this compound can be obtained as a high-quality single crystal. anton-paar.com
The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. wikipedia.org The angles and intensities of the diffracted beams provide information about the electron density distribution within the crystal, from which the precise positions of all atoms can be determined. wikipedia.org
A successful crystallographic analysis would provide unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and torsional angles. It would also reveal details about the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-stacking. The resulting crystallographic data, including unit cell parameters and space group, would serve as an absolute benchmark for the compound's structure.
Computational Chemistry and Theoretical Investigations of Methyl 4 Fluoro 2 Isopropoxybenzoate
Electronic Structure Analysis
Understanding the distribution of electrons within a molecule is key to predicting its reactivity and intermolecular interactions. Computational methods offer deep insights into the electronic landscape of Methyl 4-fluoro-2-isopropoxybenzoate.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A smaller gap suggests that the molecule is more easily excitable and generally more reactive. nih.gov For this compound, FMO analysis would involve calculating the energies of these orbitals and visualizing their spatial distribution across the molecule. For example, in a related compound, methyl 4-bromo-2-fluorobenzoate, the HOMO/LUMO energy values were calculated to be -6.509 eV and -4.305 eV, respectively. dergipark.org.tr This type of analysis would pinpoint which parts of the this compound molecule are most involved in electron donation and acceptance.
Example Frontier Orbital Energies for a Related Halogenated Benzoate (B1203000)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.509 |
| LUMO | -4.305 |
| HOMO-LUMO Gap | 2.204 |
Data derived from a study on Methyl 4-bromo-2-fluorobenzoate and is for illustrative purposes only. dergipark.org.trresearchgate.net
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack. researchgate.net
For this compound, an MEP map would likely show negative potential around the oxygen atoms of the ester and isopropoxy groups, as well as the fluorine atom, due to their high electronegativity. researchgate.net Positive potential would be expected around the hydrogen atoms. This visualization provides an intuitive understanding of the molecule's reactive sites and potential for hydrogen bonding. researchgate.net
Prediction and Simulation of Spectroscopic Properties
Computational methods can accurately predict various spectroscopic properties of molecules, which can be used to interpret experimental data or to identify a compound. By calculating properties like vibrational frequencies (Infrared and Raman), nuclear magnetic shielding (NMR), and electronic transitions (UV-Visible), a theoretical spectrum can be generated for this compound. These theoretical spectra, when compared with experimental results, can confirm the molecular structure and provide a detailed assignment of the spectral features. scholarsresearchlibrary.com
Computational NMR Chemical Shift Prediction
There are currently no published studies detailing the computational prediction of 1H, 13C, or 19F NMR chemical shifts for this compound. Such studies would typically employ quantum mechanical methods, like Density Functional Theory (DFT), to calculate the magnetic shielding tensors of the nuclei. By comparing these calculated values to a reference standard (e.g., tetramethylsilane), a predicted NMR spectrum can be generated. This information is invaluable for the structural elucidation and verification of synthesized compounds. The lack of this data for this compound means researchers must rely solely on experimental data for its characterization.
Vibrational Frequency Analysis (IR/Raman)
Similarly, a detailed theoretical vibrational frequency analysis for this compound is absent from the scientific literature. This type of analysis involves calculating the harmonic vibrational frequencies of the molecule, which correspond to the energies of its fundamental vibrational modes. These calculated frequencies can then be correlated with experimental infrared (IR) and Raman spectroscopy data, aiding in the assignment of spectral peaks to specific molecular motions, such as stretching, bending, and torsional vibrations of the various functional groups. Without such a computational study, the interpretation of the experimental IR and Raman spectra of this compound is less certain.
Reaction Mechanism Studies of Relevant Chemical Transformations
Computational studies into the reaction mechanisms of chemical transformations involving this compound have not been reported. Theoretical investigations in this area would provide valuable insights into the energetics and pathways of reactions such as its synthesis, hydrolysis, or other functional group transformations. Such studies can elucidate transition state structures, activation energies, and reaction kinetics, which are crucial for optimizing reaction conditions and understanding the compound's reactivity.
Conformational Analysis and Energy Landscapes
A thorough conformational analysis and the mapping of the potential energy landscape of this compound are also not available in the current body of scientific work. This type of study would involve systematically exploring the different spatial arrangements of the molecule's atoms, particularly the rotation around the single bonds of the isopropoxy and ester groups. By calculating the relative energies of these different conformers, the most stable, low-energy structures could be identified. This information is fundamental to understanding the molecule's three-dimensional shape, which in turn influences its physical properties and biological activity.
Chemical Reactivity and Derivatization Strategies for Methyl 4 Fluoro 2 Isopropoxybenzoate
Hydrolysis and Transesterification Reactions of the Methyl Ester
The methyl ester group is a primary site for nucleophilic acyl substitution. These reactions, namely hydrolysis and transesterification, are fundamental transformations for this class of compounds.
Hydrolysis: The conversion of the methyl ester to the corresponding carboxylic acid, 4-fluoro-2-isopropoxybenzoic acid, can be achieved under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: This reversible reaction typically employs a strong acid, such as sulfuric acid or hydrochloric acid, in the presence of water. The equilibrium can be driven towards the carboxylic acid by using a large excess of water.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that utilizes a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the free carboxylic acid.
| Reaction | Reagents | Product | Conditions |
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄) | 4-Fluoro-2-isopropoxybenzoic acid | Typically reflux temperatures |
| Base-Catalyzed Hydrolysis | 1. NaOH or KOH, H₂O/alcohol 2. H₃O⁺ | 4-Fluoro-2-isopropoxybenzoic acid | Room temperature to reflux |
Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. This reaction is often used to introduce different alkyl groups, which can alter the physical and chemical properties of the molecule. The reaction is typically driven to completion by using the alcohol as the solvent or by removing the methanol (B129727) byproduct.
| Catalyst Type | Example Reagents | General Product | Key Considerations |
| Acid-Catalyzed | R'OH, H₂SO₄ or TsOH | Alkyl 4-fluoro-2-isopropoxybenzoate | Reversible; requires driving the equilibrium. |
| Base-Catalyzed | R'OH, NaOR' or KOR' | Alkyl 4-fluoro-2-isopropoxybenzoate | Irreversible; alkoxide should match the alcohol. |
Modifications and Reactions Involving the Isopropoxy Moiety
The isopropoxy group, an ether linkage to the aromatic ring, is generally stable. However, under forcing conditions, it can undergo cleavage.
Ether Cleavage: The ether linkage can be cleaved using strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), to yield a phenol. This reaction proceeds via a nucleophilic substitution mechanism. The choice of reagent and reaction conditions is critical to avoid unwanted side reactions on the aromatic ring.
| Reaction | Reagents | Primary Products | Conditions |
| Ether Cleavage | HBr or HI | Methyl 4-fluoro-2-hydroxybenzoate, Isopropyl halide | High temperatures, reflux |
Aromatic Substitution Reactions on the Fluorinated Benzene (B151609) Ring
The benzene ring of Methyl 4-fluoro-2-isopropoxybenzoate is activated towards electrophilic aromatic substitution (EAS) by the electron-donating isopropoxy group, which is an ortho-, para-director. The fluorine atom is a deactivating group but is also an ortho-, para-director. The positions for substitution will be influenced by the combined directing effects of these two substituents.
The isopropoxy group is a stronger activating group than the weak deactivating effect of the fluorine atom. Therefore, the primary positions for electrophilic attack will be ortho and para to the isopropoxy group. The para position is already occupied by the fluorine atom, so substitution is expected to occur at the positions ortho to the isopropoxy group (C3 and C5). Steric hindrance from the bulky isopropoxy group may favor substitution at the C5 position.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl/acyl halide and a Lewis acid catalyst. These reactions may be limited by the presence of the deactivating fluorine atom.
| Reaction Type | Typical Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | Methyl 5-nitro-4-fluoro-2-isopropoxybenzoate |
| Bromination | Br₂, FeBr₃ | Methyl 5-bromo-4-fluoro-2-isopropoxybenzoate |
| Sulfonation | Fuming H₂SO₄ | Methyl 5-(sulfo)-4-fluoro-2-isopropoxybenzoate |
Conversely, the electron-withdrawing nature of the fluorine and ester groups can make the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the position of the fluorine atom. This reaction is facilitated by strong nucleophiles and can be used to introduce a variety of functional groups.
| Reaction Type | Typical Reagents | Expected Product |
| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOCH₃, R₂NH) | Methyl 4-(nucleophile)-2-isopropoxybenzoate |
Formation of Advanced Chemical Intermediates and Building Blocks
The reactivity of this compound allows for its conversion into a variety of advanced chemical intermediates. For instance, the carboxylic acid obtained from hydrolysis can be converted into an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This acid chloride is a highly reactive intermediate that can be used in a wide range of acylation reactions to form amides, esters, and ketones.
Furthermore, reduction of the ester or the corresponding carboxylic acid can yield the corresponding primary alcohol, (4-fluoro-2-isopropoxyphenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.
| Starting Material | Reagents | Intermediate Formed | Potential Subsequent Reactions |
| 4-Fluoro-2-isopropoxybenzoic acid | SOCl₂ or (COCl)₂ | 4-Fluoro-2-isopropoxybenzoyl chloride | Amide formation, Friedel-Crafts acylation |
| This compound | LiAlH₄, then H₂O | (4-Fluoro-2-isopropoxyphenyl)methanol | Oxidation, etherification, esterification |
Analytical Derivatization for Enhanced Chromatographic and Spectroscopic Analysis
For analytical purposes, particularly in gas chromatography (GC) and mass spectrometry (MS), derivatization of this compound or its hydrolyzed form may be necessary to improve volatility, thermal stability, and detectability.
After hydrolysis to the carboxylic acid, the resulting 4-fluoro-2-isopropoxybenzoic acid can be derivatized through esterification to form more volatile esters. Common alkylating agents include diazomethane (B1218177) for methyl esters or other alkyl halides in the presence of a base. Acylation of any potential hydroxyl groups formed from ether cleavage would also increase volatility.
Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as carboxylic acids and phenols. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the carboxylic acid (post-hydrolysis) into its trimethylsilyl (B98337) (TMS) ester. nih.gov This increases the volatility and thermal stability of the analyte, making it more amenable to GC-MS analysis. gcms.cz
| Analyte Form | Derivatization Technique | Reagent Example | Derivative Formed | Analytical Advantage |
| 4-Fluoro-2-isopropoxybenzoic acid | Alkylation (Esterification) | CH₃I, K₂CO₃ | This compound | Increased volatility for GC |
| 4-Fluoro-2-isopropoxybenzoic acid | Silylation | BSTFA or MSTFA | Trimethylsilyl 4-fluoro-2-isopropoxybenzoate | Increased volatility and thermal stability for GC-MS gcms.cznih.gov |
Article on this compound Forthcoming Pending Further Research
An in-depth exploration of the chemical compound this compound is currently hindered by a lack of available scientific literature regarding its specific applications in advanced chemical sciences. While research into related fluoro-isopropoxybenzoate derivatives is ongoing, data focusing solely on the methyl ester variant is not sufficiently present in the public domain to construct a detailed and scientifically accurate article according to the requested specifications.
Initial database searches have not yielded specific research findings on the role of this compound as a synthetic precursor in multi-component reactions (MCRs) or its involvement in cascade and tandem processes. Similarly, its contributions to materials chemistry, such as a precursor for optoelectronic materials like OLEDs or TADF emitters, and its application in polymer chemistry, remain undocumented in the readily accessible scientific literature. Furthermore, there is no current information detailing the development of novel chemical reagents or catalysts derived directly from this compound.
To provide a thorough and informative article that adheres to the principles of scientific accuracy, further research into the synthesis, characterization, and application of this compound is required. As new studies are published and the unique properties of this compound are elucidated, a comprehensive report on its potential in advanced chemical sciences will be compiled.
At present, any attempt to detail the specific applications outlined in the user's request would be speculative and would not meet the required standards of scientific rigor. We are committed to providing accurate and well-sourced information and will continue to monitor the scientific landscape for new research on this compound. A comprehensive article will be generated as soon as sufficient data becomes available.
Exploration of Potential Applications in Advanced Chemical Sciences Non Biological Focus
Utilization in Synthetic Method Development and Optimization
The specific compound, Methyl 4-fluoro-2-isopropoxybenzoate, is not extensively documented in publicly available scientific literature. However, its structural motifs—a fluorinated benzene (B151609) ring, an ortho-alkoxy substituent, and a methyl ester—are common in a variety of organic molecules. Therefore, its potential utility in synthetic method development can be inferred from established reactions and methodologies applied to analogous structures.
One of the primary areas where this compound could be valuable is in the development of new cross-coupling reactions. The electron-withdrawing nature of the fluorine atom and the ester group can influence the reactivity of the aromatic ring, making it a suitable substrate for reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. Researchers could employ this compound to optimize reaction conditions, test the efficacy of new catalysts, and explore the steric and electronic effects of the ortho-isopropoxy group on coupling efficiency and regioselectivity.
Furthermore, the presence of both a fluoro and an isopropoxy group on the same aromatic ring allows for the investigation of selective C-F and C-O bond activation. Developing synthetic methods that can selectively target one of these bonds for transformation while leaving the other intact is a significant challenge in organic synthesis. This compound could serve as a key substrate in studies aimed at achieving such selectivity, which is crucial for the efficient synthesis of complex molecules.
The isopropoxy group can also be a target for methodological studies. For instance, methods for the etherification or dealkylation of ortho-alkoxy benzoic acid derivatives could be developed or optimized using this compound. The steric hindrance provided by the isopropoxy group in the ortho position relative to the ester could present interesting challenges and opportunities for developing robust and selective reagents.
Below is a table summarizing potential synthetic transformations where this compound could be a valuable substrate for method development.
| Reaction Type | Potential Application in Method Development | Key Features of this compound Utilized |
| Cross-Coupling Reactions | Optimization of catalyst systems, ligand screening, study of steric/electronic effects. | Electron-deficient aromatic ring, presence of potential coupling sites. |
| Selective Bond Activation | Development of methods for selective C-F versus C-O bond functionalization. | Presence of both C-F and C-O bonds with different reactivity profiles. |
| Etherification/Dealkylation | Optimization of reagents and conditions for O-alkylation or O-dealkylation. | Sterically hindered ortho-isopropoxy group. |
| Directed Ortho-Metalation | Investigation of the directing group ability of the isopropoxy and ester groups. | Presence of multiple potential directing groups for regioselective functionalization. |
Design and Synthesis of Chemically Modified Analogues for Structure-Property Relationship Studies (Non-Biological)
The systematic modification of this compound would be a valuable strategy for conducting structure-property relationship (SPR) studies, particularly in the context of materials science and organic electronics. By synthesizing a library of analogues with targeted structural variations, researchers could elucidate the impact of different functional groups on the molecule's physicochemical properties.
One avenue of exploration would be the variation of the alkoxy group at the C2 position. Replacing the isopropoxy group with other alkoxy groups of varying chain length and branching (e.g., methoxy (B1213986), ethoxy, tert-butoxy) could provide insights into how steric bulk in this position affects properties such as liquid crystallinity, solubility, and thermal stability. These properties are critical for the development of new liquid crystals and functional polymers.
Another key area for modification is the ester functionality. Conversion of the methyl ester to other esters (e.g., ethyl, butyl, phenyl) or to other functional groups such as amides or nitriles would significantly alter the electronic properties and intermolecular interactions of the molecule. For example, converting the ester to an amide could introduce hydrogen bonding capabilities, potentially leading to self-assembly and the formation of ordered supramolecular structures.
Furthermore, the fluorine atom at the C4 position offers a site for modification, although this would be synthetically more challenging. Replacing the fluorine with other halogens (Cl, Br) or with electron-donating or electron-withdrawing groups would allow for a systematic study of the electronic effects on the aromatic system. This could be particularly relevant for tuning the optical and electronic properties of materials derived from these compounds, such as their absorption and emission spectra, or their performance in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
The table below outlines a series of potential analogues of this compound and the corresponding properties that could be investigated in non-biological SPR studies.
| Analogue Structure | Modification from Parent Compound | Potential Properties to Investigate |
| Methyl 4-fluoro-2-methoxybenzoate | Isopropoxy -> Methoxy | Liquid crystalline behavior, melting point, solubility. |
| Ethyl 4-fluoro-2-isopropoxybenzoate | Methyl ester -> Ethyl ester | Thermal stability, volatility, refractive index. |
| 4-Fluoro-2-isopropoxybenzamide | Methyl ester -> Amide | Hydrogen bonding, self-assembly, crystal packing. |
| Methyl 4-chloro-2-isopropoxybenzoate | Fluoro -> Chloro | Electronic properties, dipole moment, performance in organic electronic devices. |
The synthesis of these analogues would likely involve multi-step sequences starting from commercially available substituted benzoic acids or phenols. For instance, the synthesis of analogues with different alkoxy groups could be achieved via Williamson ether synthesis from the corresponding 2-hydroxybenzoate. The modification of the ester group could be accomplished through standard esterification or amidation reactions from the corresponding carboxylic acid.
Future Research Directions and Unexplored Chemical Space
Emerging Synthetic Methodologies for Fluorinated Aromatic Esters
While classical methods for synthesizing aromatic esters are well-established, the synthesis of specifically substituted fluorinated compounds like Methyl 4-fluoro-2-isopropoxybenzoate can be challenging. Future research will likely focus on more efficient, selective, and sustainable synthetic strategies.
Transition-Metal-Catalyzed C-F Bond Formation: Recent years have seen a surge in the development of innovative fluorination methods. nih.gov Palladium- and copper-catalyzed reactions, in particular, have emerged as powerful tools for the formation of carbon-fluorine bonds. nih.govfrontiersin.org Future methodologies could focus on the late-stage fluorination of a pre-functionalized 2-isopropoxybenzoate scaffold, allowing for rapid access to a library of fluorinated analogs. Copper-mediated radiofluorination of aryl boronic acid precursors, for instance, presents a pathway for creating radiolabeled versions for imaging applications. frontiersin.org
Advanced Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution (SNAr) is a common approach for introducing fluorine. nih.gov However, traditional methods often require harsh conditions and high temperatures. researchgate.net Research into novel fluoride (B91410) sources, such as anhydrous tetramethylammonium (B1211777) fluoride (Me₄NF), which can be synthesized from inexpensive potassium fluoride (KF), enables SNAr reactions at room temperature with high yields. nih.gov Applying these milder conditions to precursors of this compound could improve reaction efficiency, reduce byproducts, and enhance functional group tolerance.
Photocatalysis and Electrochemistry: Light- and electricity-driven reactions are at the forefront of green chemistry. Visible-light-mediated fluorination allows reactions to proceed under mild, room-temperature conditions. nih.gov Similarly, selective electrochemical oxidation can create reactive intermediates that facilitate the nucleophilic fluorination of electron-rich aromatic rings, a challenge for traditional SNAr reactions. researchgate.net Exploring these methodologies could provide novel, energy-efficient pathways to synthesize the target compound and its derivatives.
A summary of emerging synthetic approaches is presented in the table below.
| Methodology | Catalyst/Reagent Type | Potential Advantage |
| Transition-Metal Catalysis | Palladium, Copper Complexes | High selectivity, functional group tolerance |
| Advanced SNAr | Anhydrous R₄NF salts | Milder reaction conditions, higher yields |
| Photocatalysis | Visible-light Photoredox Catalysts | Room temperature reactions, green chemistry |
| Electrochemistry | Controlled Potential Oxidation | Fluorination of electron-rich systems |
Advanced Computational Approaches for Predictive Chemistry
Computational chemistry offers powerful tools to predict molecular properties and guide experimental work, saving significant time and resources. For a molecule like this compound, these approaches can provide deep insights into its behavior and potential applications.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to explore the structural and electronic properties of the molecule. researchgate.net Such calculations can predict its reactivity, molecular orbital energies (HOMO/LUMO), and electrostatic potential, offering clues to its stability and potential interaction sites for further functionalization or in biological systems. emerginginvestigators.orgdergipark.org.tr
Machine Learning and AI Models: The synergy between computational chemistry and deep learning is creating new avenues for predicting molecular properties with high accuracy and speed. mit.edu By training neural networks on datasets of known fluorinated compounds, models can be developed to predict properties like solubility, toxicity, and binding affinity for this compound without the need for extensive experimental testing. mit.edumdpi.com
Free-Energy Perturbation (FEP): For applications in medicinal chemistry, computational "fluorine scanning" using FEP can predict how the substitution of hydrogen with fluorine at different positions on a parent molecule affects its binding affinity to a biological target. figshare.com While the target compound is already fluorinated, this approach could be used to design new analogs with optimized interactions by exploring additional fluorination or modification of the isopropoxy group.
Innovative Characterization Techniques
The precise characterization of fluorinated compounds is crucial for confirming their structure and purity. While standard techniques are effective, future research will benefit from the application of more advanced and specialized methods.
Advanced NMR Spectroscopy: ¹⁹F Nuclear Magnetic Resonance (NMR) is a cornerstone technique for characterizing organofluorine compounds. rsc.org Future studies could employ advanced multi-dimensional NMR experiments (e.g., ¹H-¹⁹F HOESY) to unambiguously determine the through-space proximity of the fluorine atom to the isopropoxy and methyl ester groups, providing detailed conformational insights.
X-ray Photoelectron Spectroscopy (XPS): When this compound is used as a building block for surface coatings or polymers, XPS will be an invaluable tool. It can provide information on the elemental composition and chemical states of atoms on the material's surface, confirming the incorporation and integrity of the fluorinated scaffold. rsc.org
Single-Crystal X-ray Diffraction: If crystalline derivatives or co-crystals of the compound can be prepared, single-crystal X-ray diffraction would provide the definitive three-dimensional structure. rsc.org This data is crucial for understanding intermolecular interactions, such as halogen bonding or π-stacking, which dictate the solid-state properties of materials.
Potential for Novel Materials Development Based on the Compound Scaffold
The combination of a rigid aromatic core with flexible ether and ester groups, modified by the electronic properties of fluorine, makes this compound an attractive scaffold for materials science.
Fluorinated Polymers: Polyfluoroarenes are versatile building blocks for functional polymers. mdpi.com The nucleophilic aromatic substitution of the fluorine atom could be exploited as a handle for polymerization reactions with diols or other nucleophiles, leading to the formation of novel poly(aryl ether)s. mdpi.com Such fluorinated polymers are known for their high thermal stability, chemical resistance, and unique hydrophobic and oleophobic properties. mdpi.comchemimpex.com
Liquid Crystals: Aromatic esters are a common structural motif in liquid crystals. mdpi.com The specific geometry and polarity imparted by the fluoro and isopropoxy groups could be leveraged to design new liquid crystalline materials. By modifying the methyl ester to a longer alkyl chain, it may be possible to induce mesophase behavior, with potential applications in display technologies.
Hydrophobic and Oleophobic Coatings: The presence of fluorine is known to lower surface energy. The compound could be used as a precursor or additive in the formulation of coatings that repel both water and oils. Its incorporation into sol-gel or polymer matrices could create robust surfaces for applications requiring anti-fouling or self-cleaning properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
